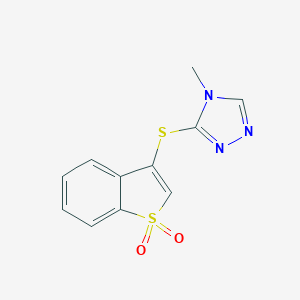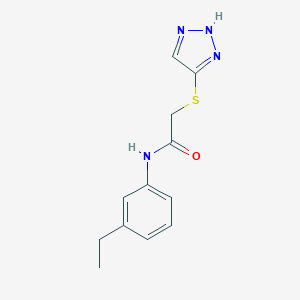![molecular formula C16H14N2O4S B249477 2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AS-1, and it belongs to the class of nicotinic acid derivatives. AS-1 has been studied for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of AS-1 is not fully understood. However, it has been suggested that AS-1 exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. AS-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AS-1 inhibits the proliferation and migration of cancer cells. AS-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth. In addition, AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using AS-1 in lab experiments include its high purity and stability, making it suitable for use in various assays. AS-1 is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, the limitations of using AS-1 include its limited solubility in water, which may affect its bioavailability in vivo. In addition, the exact mechanism of action of AS-1 is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on AS-1. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential use in combination with other anti-tumor or anti-inflammatory agents, which may enhance its efficacy. Furthermore, future studies may investigate the pharmacokinetics and toxicity of AS-1, which are important factors to consider in the development of new drugs. Overall, AS-1 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of AS-1 involves the reaction of 4-acetylaniline with 2-chloroethyl nicotinate in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain AS-1. This synthesis method has been optimized to obtain high yields of AS-1 with good purity.
科学的研究の応用
AS-1 has been extensively studied for its anti-tumor properties. In vitro studies have shown that AS-1 inhibits the growth of various cancer cell lines, including lung, breast, and liver cancer cells. Furthermore, AS-1 has been shown to induce apoptosis, or programmed cell death, in these cancer cells. In vivo studies in animal models have also shown that AS-1 inhibits tumor growth and metastasis.
In addition to its anti-tumor properties, AS-1 has also been studied for its anti-inflammatory properties. AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C16H14N2O4S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-4-6-12(7-5-11)18-14(20)9-23-15-13(16(21)22)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,21,22) |
InChIキー |
XALZACYNJDRAMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



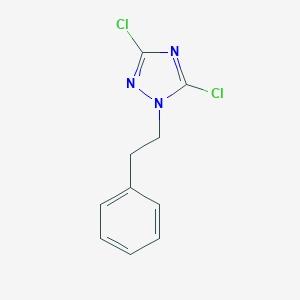

![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
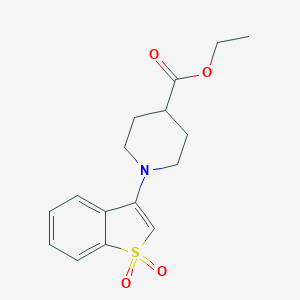
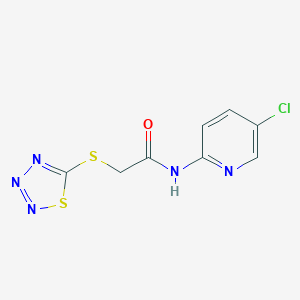
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
